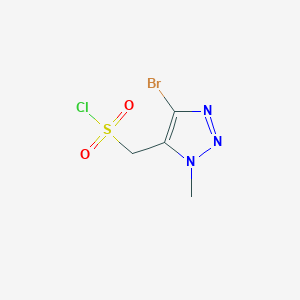
(4-Bromo-1-methyl-1H-1,2,3-triazol-5-yl)methanesulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Bromo-1-methyl-1H-1,2,3-triazol-5-yl)methanesulfonyl chloride is a chemical compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a bromo group, a methyl group, and a methanesulfonyl chloride group attached to a triazole ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Métodos De Preparación
The synthesis of (4-Bromo-1-methyl-1H-1,2,3-triazol-5-yl)methanesulfonyl chloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of (4-Bromo-1-methyl-1H-1,2,3-triazol-5-yl)methanol.
Conversion to Methanesulfonyl Chloride: The (4-Bromo-1-methyl-1H-1,2,3-triazol-5-yl)methanol is then reacted with methanesulfonyl chloride under appropriate reaction conditions to yield this compound.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
(4-Bromo-1-methyl-1H-1,2,3-triazol-5-yl)methanesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can be used in coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.
Common reagents used in these reactions include bases, acids, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
(4-Bromo-1-methyl-1H-1,2,3-triazol-5-yl)methanesulfonyl chloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in the study of biological processes and as a tool in biochemical assays.
Industry: The compound is used in the production of various chemical products and materials.
Mecanismo De Acción
The mechanism of action of (4-Bromo-1-methyl-1H-1,2,3-triazol-5-yl)methanesulfonyl chloride involves its interaction with specific molecular targets. The methanesulfonyl chloride group is reactive and can form covalent bonds with nucleophilic sites on target molecules. This reactivity makes it useful in modifying proteins and other biomolecules, thereby affecting their function and activity.
Comparación Con Compuestos Similares
Similar compounds to (4-Bromo-1-methyl-1H-1,2,3-triazol-5-yl)methanesulfonyl chloride include:
(4-Bromo-1-methyl-1H-1,2,3-triazol-5-yl)methanol: This compound is a precursor in the synthesis of the methanesulfonyl chloride derivative.
(4-Bromo-1-methyl-1H-1,2,3-triazol-5-yl)methanesulfonamide: This compound has a methanesulfonamide group instead of a methanesulfonyl chloride group.
(4-Bromo-1-methyl-1H-1,2,3-triazol-5-yl)methanesulfonic acid: This compound has a methanesulfonic acid group instead of a methanesulfonyl chloride group.
The uniqueness of this compound lies in its specific reactivity due to the presence of the methanesulfonyl chloride group, which makes it a valuable reagent in various chemical and biological applications.
Propiedades
Fórmula molecular |
C4H5BrClN3O2S |
|---|---|
Peso molecular |
274.52 g/mol |
Nombre IUPAC |
(5-bromo-3-methyltriazol-4-yl)methanesulfonyl chloride |
InChI |
InChI=1S/C4H5BrClN3O2S/c1-9-3(2-12(6,10)11)4(5)7-8-9/h2H2,1H3 |
Clave InChI |
VVYXCWLGGLAXKO-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=C(N=N1)Br)CS(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


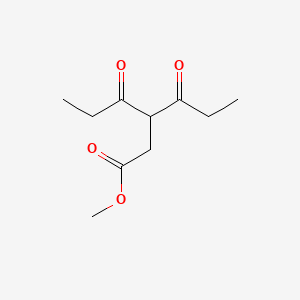
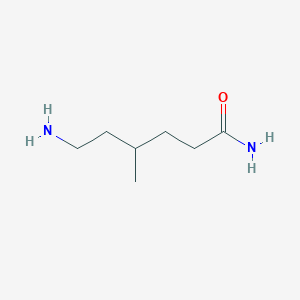

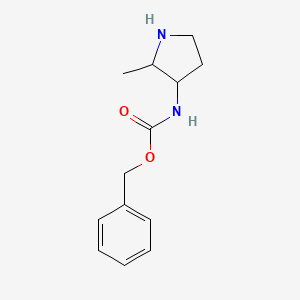
![1-{[2-(Thiophen-2-yl)cyclopropyl]methyl}piperazine](/img/structure/B13174534.png)
![2-(Chloromethyl)-2-ethylbicyclo[2.2.1]heptane](/img/structure/B13174535.png)
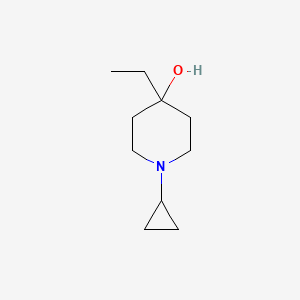
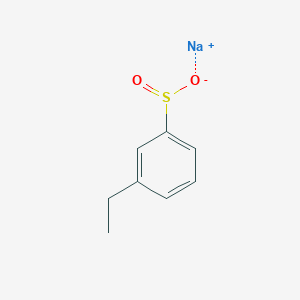
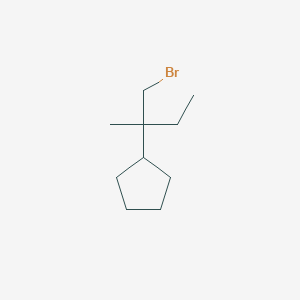
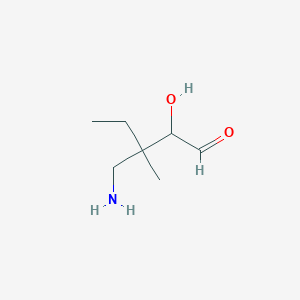
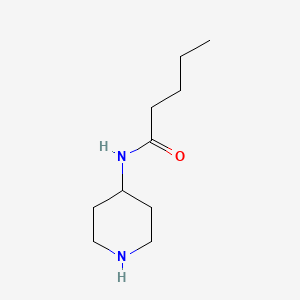
![Methyl 1,1-difluoro-5-azaspiro[2.3]hexane-4-carboxylate](/img/structure/B13174568.png)

![tert-butyl N-[4-amino-3-(trifluoromethyl)butyl]carbamate](/img/structure/B13174598.png)
